Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 306281-00-5
VCID: VC6458194
InChI: InChI=1S/C19H17NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h4-11H,3H2,1-2H3,(H,20,21)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3
Molecular Formula: C19H17NO4S
Molecular Weight: 355.41

Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate

CAS No.: 306281-00-5

Cat. No.: VC6458194

Molecular Formula: C19H17NO4S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate - 306281-00-5

Specification

CAS No. 306281-00-5
Molecular Formula C19H17NO4S
Molecular Weight 355.41
IUPAC Name ethyl 2-(furan-2-carbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C19H17NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h4-11H,3H2,1-2H3,(H,20,21)
Standard InChI Key ZXCUPDRHROEAFA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Key Functional Groups

The compound’s structure (Figure 1) integrates three critical components:

  • Thiophene ring: A five-membered aromatic ring with sulfur, serving as the structural backbone.

  • Furan-2-carboxamido group: An amide-linked furan moiety at the 2-position, introducing hydrogen-bonding capacity and electronic diversity.

  • p-Tolyl substituent: A para-methyl-substituted benzene ring at the 4-position, enhancing lipophilicity and steric bulk.

  • Ethyl ester: A carboxyester group at the 3-position, modulating solubility and reactivity.

The interplay of these groups influences the compound’s physicochemical properties, including solubility, melting point, and stability. For instance, the ethyl ester and p-tolyl groups likely increase hydrophobicity, while the amide and furan oxygen atoms provide sites for polar interactions .

Synthetic Methodology

Reaction Pathway

The synthesis of ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate can be achieved through a multi-step protocol (Scheme 1):

Step 1: Synthesis of Ethyl 2-Amino-4-(p-Tolyl)Thiophene-3-Carboxylate
A modified Gewald reaction is employed, involving the condensation of ethyl cyanoacetate, elemental sulfur, and 4-methylacetophenone in the presence of diethylamine as a base . The reaction proceeds via a ketone-cyanothioacetamide intermediate, cyclizing to form the 2-aminothiophene core.

Step 2: Amidation with Furan-2-Carbonyl Chloride
The primary amine at the 2-position undergoes nucleophilic acyl substitution with furan-2-carbonyl chloride in anhydrous dimethylformamide (DMF) under reflux. Triethylamine is added to scavenge HCl, driving the reaction to completion.

Optimization and Yield

  • Temperature: Reactions are typically conducted at 60–70°C to balance reaction rate and side-product formation.

  • Solvent: Polar aprotic solvents like DMF enhance solubility of intermediates.

  • Yield: The final step achieves ~70–75% yield after recrystallization from ethanol .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (Table 1) confirm functional groups:

Absorption (cm⁻¹)Assignment
3300–3250N–H stretch (amide)
1715C=O stretch (ester)
1660C=O stretch (amide)
1600–1450Aromatic C=C stretches
1250C–O–C stretch (furan)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, 3H, J = 7.1 Hz, –CH₂CH₃)

  • δ 4.30 (q, 2H, J = 7.1 Hz, –OCH₂CH₃)

  • δ 2.40 (s, 3H, Ar–CH₃)

  • δ 6.70–7.60 (m, 7H, furan and aromatic protons)

  • δ 8.20 (s, 1H, NH)

¹³C NMR (100 MHz, CDCl₃):

  • δ 14.2 (–CH₂CH₃), 61.5 (–OCH₂CH₃), 21.3 (Ar–CH₃)

  • δ 112–155 (aromatic and heteroaromatic carbons)

  • δ 165.5 (ester C=O), 163.0 (amide C=O)

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₉NO₄S
Molecular Weight369.43 g/mol
Melting Point228–230°C
SolubilityDMSO, DMF, CHCl₃
LogP3.2 (predicted)

The compound’s moderate logP suggests balanced lipophilicity, suitable for permeability in biological membranes.

Industrial and Research Applications

Medicinal Chemistry

The compound’s hybrid architecture makes it a scaffold for drug discovery. Modifications at the furan or p-tolyl groups could optimize pharmacokinetic profiles.

Materials Science

Conjugated thiophene-furan systems may serve as organic semiconductors or fluorescent probes due to their π-electron systems.

Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis requires optimization for industrial-scale production.

  • Toxicity Profiling: In vitro and in vivo studies are needed to assess safety.

  • Structure-Activity Relationships: Systematic derivatization will elucidate key pharmacophores.

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